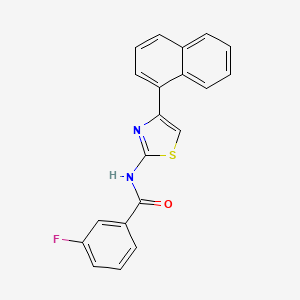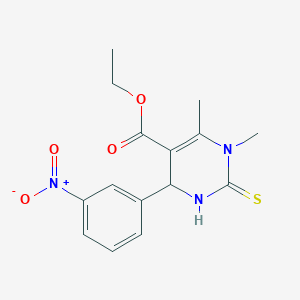
Butyl 4-(4-methylpiperazin-1-yl)benzoate
説明
“Butyl 4-(4-methylpiperazin-1-yl)benzoate” is a chemical compound with the molecular formula C16H24N2O2 . It has a molecular weight of 276.37 .
Molecular Structure Analysis
The molecular structure of “Butyl 4-(4-methylpiperazin-1-yl)benzoate” consists of a butyl group attached to a benzoate group, which is further attached to a 4-methylpiperazin-1-yl group .Physical And Chemical Properties Analysis
“Butyl 4-(4-methylpiperazin-1-yl)benzoate” has a predicted boiling point of 403.0±40.0 °C and a predicted density of 1.062±0.06 g/cm3 . Its pKa is predicted to be 7.60±0.42 .科学的研究の応用
Synthetic Intermediates and Chemical Synthesis
Butyl 4-(4-methylpiperazin-1-yl)benzoate is utilized as a key precursor in the synthesis of various pharmaceutical and biologically active compounds. For instance, it serves as an important synthetic intermediate in the production of imatinib, a medication used to treat certain types of cancer. A practical synthesis method for producing 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a closely related compound, involves direct reductive alkylation of 1-methylpiperazine, offering high yields and scalability for large-scale synthesis (Koroleva et al., 2012). This method was also applied for synthesizing benzyl derivatives of heterocyclic amines with high efficiency.
Pharmacological Research
The compound has found application in pharmacological research, especially in the development of ligands for various receptors. Research into 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R) highlighted the modification of the core pyrimidine moiety and the methylpiperazine at position 4 to optimize potency. This led to the discovery of compounds with significant in vitro and in vivo anti-inflammatory and antinociceptive activities, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Chemical Properties and Reactions
Investigations into the chemical properties and reactions of related compounds include the synthesis of new amides in the N-methylpiperazine series. This research expanded the range of carboxylic acid amides containing an N-methylpiperazine fragment, providing key intermediates for the synthesis of antileukemic agents like imatinib (Koroleva et al., 2011).
Molecular Design and Drug Discovery
The structural flexibility and functional group compatibility of butyl 4-(4-methylpiperazin-1-yl)benzoate enable its incorporation into a variety of molecular frameworks. This adaptability is crucial in drug discovery, where modifications to molecular structures can significantly impact pharmacological properties. The synthesis and evaluation of derivatives for their α-glucosidase inhibitory potential and antioxidant activities illustrate the compound's utility in designing new therapeutic agents (Özil et al., 2018).
Antimicrobial and Corrosion Inhibition Properties
Research into Schiff base ligands derived from Imidazole has demonstrated the antimicrobial activities and corrosion inhibition properties of compounds structurally related to butyl 4-(4-methylpiperazin-1-yl)benzoate. These studies underscore the potential of such compounds in developing new antimicrobial agents and corrosion inhibitors, illustrating the broad applicability of these chemical structures in various fields (Pandiarajan et al., 2020).
作用機序
Target of Action
Butyl 4-(4-methylpiperazin-1-yl)benzoate is a complex organic compound. Related compounds such as phenylpiperazines have been found to target proteins like s100b .
Mode of Action
It’s important to note that the mode of action can vary greatly depending on the specific target and the biological context in which the compound is acting .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of Butyl 4-(4-methylpiperazin-1-yl)benzoate. These factors can include pH, temperature, presence of other molecules, and more . .
特性
IUPAC Name |
butyl 4-(4-methylpiperazin-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-4-13-20-16(19)14-5-7-15(8-6-14)18-11-9-17(2)10-12-18/h5-8H,3-4,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWIRNFCBIDNFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-(4-methylpiperazin-1-yl)benzoate | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-[(4-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2813422.png)
![7-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2813425.png)

![1H-1,3-Benzimidazole, 2-[(4-phenoxybutyl)thio]-](/img/structure/B2813428.png)
![4-benzyl-N-cyclopentyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2813430.png)
![[4-(Propanoylamino)phenoxy]acetic acid](/img/structure/B2813432.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]succinic acid](/img/structure/B2813434.png)


